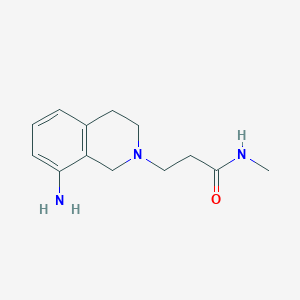

![molecular formula C18H17N5O2S B2915590 3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 880799-39-3](/img/structure/B2915590.png)

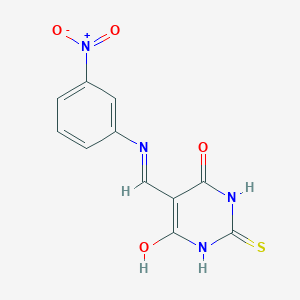

3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one” is a complex organic molecule. It is part of the thieno[2,3-d]pyrimidine family .

Synthesis Analysis

The synthesis of this compound or its derivatives has been mentioned in several studies. For instance, a study mentioned the use of a compound that could serve as a main building block in the synthesis of target heterocyclic systems like thieno[2,3-d]pyrimidine . Another study discussed the synthesis of benzo[4,5]thieno[2,3-b]pyridine derivatives as high triplet energy bipolar host materials .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. A study mentioned the transformations of tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones in the presence of alkynes bearing electron-withdrawing substituents .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

This compound has exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. It has shown to inhibit tumor growth with low micromolar IC50 values, indicating its potential as a therapeutic agent in cancer treatment .

Kinase Inhibition

The compound has demonstrated superior c-Met kinase inhibition ability at the nanomolar level. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. Inhibiting c-Met kinase can therefore be a strategic approach in targeted cancer therapy .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been effective as host materials for green and blue phosphorescent OLEDs. A high quantum efficiency above 20% was achieved in both green and blue devices, which is significant for the development of display and lighting technologies .

Antimalarial Agents

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds of the compound may serve as models for the development of antimalarial agents. In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect, making it a promising candidate for antimalarial drug development .

Neuroprotective and Anti-Inflammatory Properties

Hybrid compounds containing the triazole-pyrimidine structure have shown promising neuroprotective and anti-inflammatory properties. This suggests potential applications in treating neurological disorders and inflammation-related diseases .

Anticancer Medicines

A series of novel fused triazolo-pyrido-pyrimidine linked triazoles with this compound’s structure have been developed with promising inhibitory activity against tyrosine kinase EGFR proteins. These proteins are targets in anticancer drug development due to their role in cell proliferation and survival. The compounds have shown potential as anticancer medicines against breast (MCF-7) and lung (A-549) cancer cells .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, one study suggested that benzo[4,5]thieno[2,3-b]pyridine derivatives may serve as models for the development of antimalarial agents . Another study discussed the potential of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials for different applications .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Mode of Action

It’s known that the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that thiazole derivatives, which share a similar structure with this compound, can serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .

Result of Action

Three similar compounds were evaluated against a breast cancer cell line for their antitumor activity . This suggests that this compound may also have potential antitumor activity.

Eigenschaften

IUPAC Name |

14-(4-methoxyanilino)-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-25-11-8-6-10(7-9-11)19-17-21-22-18-20-15-14(16(24)23(17)18)12-4-2-3-5-13(12)26-15/h6-9H,2-5H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOAIAXDTJUZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NNC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

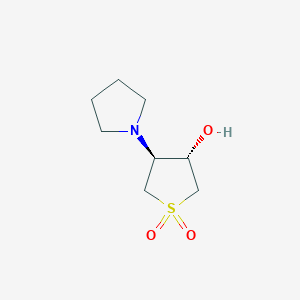

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)

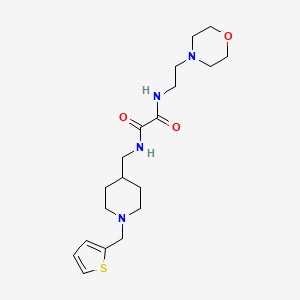

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2915517.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

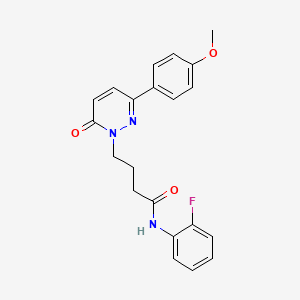

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)